Cas no 2137642-08-9 (1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-)

1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-, is a brominated and fluorinated aromatic ketone with a reactive amino group, making it a versatile intermediate in organic synthesis. Its structure incorporates both electron-withdrawing (bromo, fluoro) and electron-donating (amino) substituents, enabling selective functionalization in pharmaceutical and agrochemical applications. The presence of halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino group allows for further derivatization. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks or tailored molecular architectures in medicinal chemistry and material science research.
1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- structure
2137642-08-9 structure
Product Name:1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-
CAS No:2137642-08-9
MF:C9H9BrFNO
MW:246.076265096664
CID:5286842
Update Time:2025-10-20

1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-
    • Inchi: 1S/C9H9BrFNO/c1-2-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3
    • InChI Key: SFUDWNLJEIIZND-UHFFFAOYSA-N
    • SMILES: C(C1=CC(F)=C(Br)C=C1N)(=O)CC

1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-672964-0.05g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
0.05g
$612.0 2023-03-11
Enamine
EN300-672964-0.1g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
0.1g
$640.0 2023-03-11
Enamine
EN300-672964-0.25g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
0.25g
$670.0 2023-03-11
Enamine
EN300-672964-0.5g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
0.5g
$699.0 2023-03-11
Enamine
EN300-672964-1.0g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
1g
$0.0 2023-06-07
Enamine
EN300-672964-2.5g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
2.5g
$1428.0 2023-03-11
Enamine
EN300-672964-5.0g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
5.0g
$2110.0 2023-03-11
Enamine
EN300-672964-10.0g
1-(2-amino-4-bromo-5-fluorophenyl)propan-1-one
2137642-08-9
10.0g
$3131.0 2023-03-11

Additional information on 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-

Research Brief on 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- (CAS: 2137642-08-9)

The compound 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- (CAS: 2137642-08-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-, which make it a promising candidate for targeting specific enzymes and receptors involved in various disease pathways. The presence of both amino and halogen (bromo and fluoro) substituents on the phenyl ring enhances its binding affinity and selectivity, as demonstrated in several in vitro and in vivo studies.

One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized method involves a multi-step process that ensures high regioselectivity and minimizes by-products, making it more feasible for industrial applications.

In terms of biological activity, 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- has shown potent inhibitory effects against certain kinases implicated in cancer progression. Preclinical trials have demonstrated its efficacy in reducing tumor growth in xenograft models, with minimal off-target effects. These findings suggest its potential as a lead compound for developing next-generation kinase inhibitors.

Additionally, recent computational studies have explored the compound's interaction with various biological targets using molecular docking and dynamics simulations. These studies have provided insights into the binding modes and energetics, further validating its therapeutic potential. The compound's favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, add to its appeal as a drug candidate.

Despite these promising results, challenges remain, including the need for further toxicological studies and optimization of its physicochemical properties to enhance drug-likeness. Ongoing research is also investigating its potential applications beyond oncology, such as in inflammatory and neurodegenerative diseases.

In conclusion, 1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)- (CAS: 2137642-08-9) represents a versatile and promising scaffold in medicinal chemistry. Continued research and development efforts are expected to unlock its full potential, paving the way for novel therapeutics in various disease areas.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD